4-Bromo-2-ethoxyphenylboronic acid
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Overview
Description
4-Bromo-2-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of a variety of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics for use in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The result of the action of this compound is the successful formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of a variety of organic compounds, contributing to the advancement of organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The compound is generally environmentally benign, suggesting that it is stable under a variety of conditions . The exact influence of environmental factors on the efficacy of this compound in the suzuki–miyaura cross-coupling reaction requires further study .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-ethoxyphenylboronic acid is known to participate in Suzuki–Miyaura coupling, a type of carbon–carbon bond-forming reaction . This reaction is facilitated by a transition metal catalyst and involves the use of organoboron reagents, such as this compound .
Molecular Mechanism
The molecular mechanism of this compound is largely associated with its role in Suzuki–Miyaura coupling . In this reaction, the compound acts as a nucleophilic organic group, transferring from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-ethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-bromo-2-ethoxybenzene using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out at room temperature to 100°C, under an inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Bromo-2-ethoxyphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the bromine and ethoxy substituents, making it less reactive in certain cross-coupling reactions.
4-Bromo-phenylboronic acid: Similar structure but lacks the ethoxy group, which can influence its reactivity and solubility.
2-Ethoxyphenylboronic acid: Lacks the bromine substituent, affecting its reactivity in cross-coupling reactions.
Uniqueness: 4-Bromo-2-ethoxyphenylboronic acid’s unique combination of bromine and ethoxy substituents enhances its reactivity and solubility, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNHLXMUMYKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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